molecular formula C25H30N6OS B2437598 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione CAS No. 689266-11-3

4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione

Cat. No.: B2437598
CAS No.: 689266-11-3
M. Wt: 462.62
InChI Key: JKXLDHSBXMIWQR-UHFFFAOYSA-N
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Description

4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30N6OS and its molecular weight is 462.62. The purity is usually 95%.
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Properties

CAS No.

689266-11-3

Molecular Formula

C25H30N6OS

Molecular Weight

462.62

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]methanone

InChI

InChI=1S/C25H30N6OS/c32-24(31-15-13-30(14-16-31)22-7-3-4-12-26-22)19-10-8-18(9-11-19)17-27-23-20-5-1-2-6-21(20)28-25(33)29-23/h1-7,12,18-19H,8-11,13-17H2,(H2,27,28,29,33)

InChI Key

JKXLDHSBXMIWQR-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves the condensation of appropriate precursors, leading to compounds with various substituents that influence their biological activity. The specific structure of the compound under review includes a quinazoline core substituted with a thione group, which is known to enhance biological activity compared to its oxo counterparts.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit key kinases involved in tumor growth and proliferation, such as EGFR and PDGFRβ.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)2.09EGFR inhibition
Compound BDU145 (prostate cancer)1.75PDGFRβ inhibition
Compound CMiaPaCa2 (pancreatic cancer)1.50Dual kinase inhibition

Note: The above table summarizes findings from various studies on quinazoline derivatives .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Compounds similar to the one have demonstrated activity against Mycobacterium species, including M. tuberculosis. The thione functionality is believed to enhance this activity by altering the compound's interaction with bacterial enzymes.

Study on Antimycobacterial Activity

In a study published in PMC, several quinazoline-4-thiones were synthesized and tested against Mycobacterium avium and M. kansasii. The results indicated that certain derivatives exhibited higher activity than standard treatments like isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .

Study on Antitumor Effects

Another pivotal study evaluated a series of quinazoline derivatives against pancreatic and prostate cancer cell lines. The results showed that compounds with basic side chains at specific positions exhibited enhanced cytotoxicity, underscoring the importance of structural modifications in optimizing anticancer activity .

The mechanisms by which quinazoline derivatives exert their biological effects are multifaceted:

  • Kinase Inhibition : Many quinazoline compounds act as ATP competitors, inhibiting tyrosine kinases that are crucial for cancer cell signaling.
  • Antimicrobial Mechanisms : The ability to disrupt bacterial enzyme function contributes to the antimicrobial properties observed in some derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of quinazoline have been synthesized and tested for their efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) using MTT assays. These studies suggest that the thione group may enhance the anticancer activity by modulating cellular pathways involved in tumor growth and apoptosis .

Neurological Disorders : The compound's potential as a therapeutic agent for neurological disorders is under investigation. Its ability to interact with neurotransmitter receptors makes it a candidate for further studies aimed at treating conditions such as depression or anxiety .

Biological Studies

Receptor Binding Studies : The unique structure allows for exploration as a ligand in receptor binding studies. Compounds similar to this have been shown to effectively bind to various receptors, influencing signaling pathways that are crucial in disease mechanisms .

Antibacterial and Antioxidant Properties : Recent studies have also evaluated the antibacterial and antioxidant activities of related compounds. The presence of the pyridine and piperazine rings enhances these biological activities, making them suitable candidates for developing new antibacterial agents .

Industrial Applications

Corrosion Inhibition : The compound has been studied for its effectiveness as an organic corrosion inhibitor on mild steel in acidic environments. Its performance was characterized by weight loss measurements and surface analysis techniques such as scanning electron microscopy, showing promising results with inhibition efficiencies reaching up to 74% .

Material Science : In addition to biological applications, the compound's structural properties make it valuable in materials science for developing new materials with specific functionalities, including drug delivery systems or polymer composites .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how is structural fidelity validated?

Synthesis involves sequential coupling of the pyridinyl-piperazine, cyclohexylcarbonyl, and quinazoline-thione moieties. Critical steps include amide bond formation (e.g., using HATU/DIPEA) and protecting-group chemistry. Post-synthesis, structural validation employs:

  • NMR (1H/13C, 2D COSY/NOESY for stereochemistry).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Single-crystal X-ray diffraction (SCXRD) to resolve absolute configuration, as demonstrated for analogous thione derivatives .
  • HPLC (≥95% purity) to ensure absence of byproducts.

Q. Which analytical techniques are essential to characterize hydrogen-bonding interactions and crystal packing?

  • SCXRD identifies N–H⋯N and C–H⋯S hydrogen bonds (e.g., N1–H1⋯N4: 2.893 Å) and packing motifs (e.g., chain-like structures along [100]) .
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 36.8% C–H⋯S, 24.8% H⋯H) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate thermal stability with packing efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity while balancing solubility?

  • Modify the pyridinyl-piperazine : Replace pyridine with imidazole or triazole to enhance target affinity .
  • Adjust the cyclohexyl linker : Introduce methyl or hydroxyl groups to improve aqueous solubility without compromising lipophilicity (logP calculations via MarvinSketch) .
  • Replace the thione group : Compare with oxo or selenone analogs to assess redox stability.
  • Validate using molecular docking (AutoDock Vina) and in vitro assays (e.g., cytotoxicity against HeLa cells) .

Q. How should conflicting biological activity data across studies be resolved?

  • Standardize assays : Use CLSI guidelines for cytotoxicity (MTT assay, 48h incubation) and anti-HIV activity (TZM-bl cells infected with HIV-1 IIIB) .
  • Cross-validate purity : Ensure >98% via LC-MS and eliminate endotoxins (LAL test).
  • Meta-analysis : Pool IC50 values from independent studies to identify outliers (e.g., discrepancies due to cell-line variability) .

Q. What computational approaches predict metabolic stability and toxicity early in development?

  • ADMET Prediction : Use ADMET Predictor to estimate CYP450 metabolism (e.g., oxidation at piperazine) and hERG inhibition risk .
  • Molecular dynamics (MD) simulations : Assess binding stability to off-target receptors (AMBER force field).
  • In vitro validation : Human liver microsomes + NADPH quantify metabolic half-life (t1/2) .

Q. How can crystallographic inconsistencies in analogous compounds guide structural determination?

  • Crystal quality : Optimize growth via slow evaporation (DMF/EtOH) and low-temperature data collection (100K) .
  • Refinement strategies : Use SHELXL with restraints for disordered regions and compare with CSD entries (e.g., CCDC 2117037) .
  • DFT calculations : Determine lowest-energy conformers if multiple structures are reported (Gaussian 16, B3LYP/6-31G*) .

Methodological Notes

  • References : Focus on peer-reviewed crystallography (), medicinal chemistry (), and computational modeling ().
  • Contradictions : Address assay variability and crystallographic disorder as key sources of conflicting data.

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